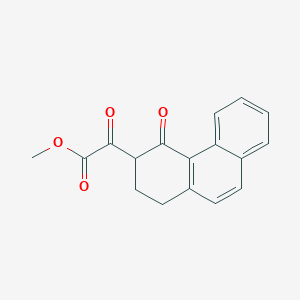

Methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate

Description

Methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate is a polycyclic organic compound featuring a partially saturated phenanthrene backbone. Its structure comprises a tetrahydrophenanthrene ring system with a ketone group at position 4 and an acetylated methyl ester at position 3. This compound’s structural determination likely employs X-ray crystallography tools such as SHELX, a widely recognized software suite for small-molecule refinement .

Properties

CAS No. |

6321-59-1 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

methyl 2-oxo-2-(4-oxo-2,3-dihydro-1H-phenanthren-3-yl)acetate |

InChI |

InChI=1S/C17H14O4/c1-21-17(20)16(19)13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)18/h2-7,13H,8-9H2,1H3 |

InChI Key |

LQTAXEVLHRVNJC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- 1,2,3,4-Tetrahydrophenanthren-4-one is a key intermediate, commercially available or synthesized via hydrogenation of phenanthrene derivatives or through cyclization reactions of suitable precursors.

- The methyl oxoacetate group is introduced via acylation or esterification reactions using reagents such as methyl bromoacetate or methyl chlorooxoacetate.

Synthetic Route Outline

Introduction of the Oxoacetate Group:

- The 3-position of the tetrahydrophenanthren-4-one is functionalized by a nucleophilic substitution or acylation reaction.

- A common approach involves the reaction of the tetrahydrophenanthren-4-one with methyl bromooxoacetate or related electrophiles under basic conditions to form the methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate.

- Reaction conditions typically include the use of bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitution.

Mechanistic Insights

- The acylation step proceeds via nucleophilic attack of the enolate form of the tetrahydrophenanthren-4-one at the electrophilic carbon of the methyl bromooxoacetate.

- Base deprotonates the alpha position to the ketone, generating the enolate intermediate.

- The electrophilic substitution leads to the formation of the methyl oxoacetate substituent at the 3-position.

- The reaction is regioselective due to the acidity of the alpha hydrogen and steric accessibility.

Research Findings and Comparative Analysis

- Studies have shown that the choice of base and solvent critically affects the yield and selectivity of the acylation step.

- Sodium hydride in DMF provides a clean reaction profile with minimal side products.

- Potassium carbonate is milder but may require longer reaction times.

- Purification by column chromatography is essential to remove unreacted starting materials and side products.

- Analytical data (NMR, MS) confirm the successful introduction of the methyl oxoacetate group without over-oxidation or ring degradation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of phenanthrene | H2, Pd/C, mild pressure | 85–90 | Produces tetrahydrophenanthren-4-one |

| Acylation with methyl bromooxoacetate | NaH or K2CO3, DMF, 0–25 °C, 12–24 h | 70–85 | Regioselective substitution at 3-position |

| Purification | Silica gel chromatography, petroleum ether/ethyl acetate (30:1) | — | Essential for product purity |

Chemical Reactions Analysis

NSC 30816 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds with similar structures to methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate may exhibit significant anticancer activities. The presence of the phenanthrene moiety is often associated with various biological activities, including cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of phenanthrene can induce apoptosis in glioblastoma cells .

Case Study: Cytotoxicity Assays

In a study involving phenanthrene derivatives, several compounds demonstrated notable cytotoxicity against cancer cell lines such as LN229. These findings suggest that this compound could be further explored for its potential anticancer properties through structure-activity relationship studies.

Synthetic Chemistry Applications

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Involving aldehydes and ketones.

- Cyclization Reactions: Leading to the formation of the phenanthrene structure.

These methods underline the complexity involved in producing this compound while ensuring high purity and yield.

Mechanism of Action

The mechanism by which NSC 30816 exerts its effects involves specific molecular targets and pathways. It interacts with cellular components, leading to changes in cellular functions. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Target Compound

- Core structure : 1,2,3,4-Tetrahydrophenanthrene (fused benzene and cyclohexene rings).

- Functional groups : 4-oxo (ketone), 3-(oxo acetate methyl ester).

- Substituents: None specified beyond the ester and ketone.

Compound: 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)acetic Acid

- Core structure : Benz[f][1,4]oxazepine (fused benzene and oxazepine rings).

- Functional groups : 3-oxo (ketone), acetic acid derivative (carboxylic acid).

- Substituents : Benzyl at position 2, pyridylethylamide at position 4.

Compound: (2S,3S)-Methyl 7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

- Core structure: Tetrahydroquinoline (fused benzene and piperidine rings).

- Functional groups : 4-oxo (ketone), methyl carboxylate.

- Substituents : 7-fluoro, 4-fluorophenyl, 1-methyltriazolyl.

Key Differences :

- The target’s tetrahydrophenanthrene system is more rigid and planar compared to the oxazepine () and tetrahydroquinoline () cores.

- Fluorine substituents in enhance electronegativity and lipophilicity, absent in the target compound.

Functional Group Reactivity

- Ester vs. However, esters are less stable under basic conditions compared to amides .

- Ketone Positioning: The 4-oxo group in all three compounds may participate in hydrogen bonding or keto-enol tautomerism, influencing solubility and reactivity.

Physicochemical Properties

- Solubility : The target’s ester group likely increases organic solubility relative to ’s carboxylic acid. ’s fluorine substituents further enhance hydrophobicity.

- Ring Conformation: The tetrahydrophenanthrene ring’s puckering (analyzed via Cremer-Pople parameters ) may differ from tetrahydroquinoline’s chair-like conformations, affecting molecular packing and crystallinity.

Data Tables

Table 1: Structural Comparison

Research Findings and Discussion

- Ring Puckering: The tetrahydrophenanthrene ring’s conformation, analyzed via Cremer-Pople coordinates , may exhibit less pseudorotation than tetrahydroquinoline, impacting crystallographic packing and intermolecular interactions.

Biological Activity

Methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. Its structure, characterized by the tetrahydrophenanthrene moiety, suggests possible interactions with biological targets, including enzymes and receptors.

- Molecular Formula : C17H14O4

- Molecular Weight : 282.295 g/mol

- CAS Number : 781-23-7

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

- Antitumor Activity : Preliminary studies suggest that compounds derived from tetrahydrophenanthrene exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in tumor cells .

- Antioxidant Properties : Compounds related to tetrahydrophenanthrene have shown antioxidant capabilities, which can protect cells from oxidative stress and may contribute to their anticancer properties .

- Enzyme Inhibition : Some studies have reported that derivatives of tetrahydrophenanthrene can inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may act as inhibitors of HMG-CoA reductase and other key metabolic enzymes .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various tetrahydrophenanthrene derivatives on human cancer cell lines (e.g., KB and HeLa). The results demonstrated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range. The study concluded that the structural features of these compounds play a crucial role in their biological activity .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. Results indicated a strong ability to scavenge free radicals, suggesting potential protective effects against oxidative damage in cells .

Case Study 3: Enzyme Inhibition Studies

Research focused on the enzyme inhibitory properties of this compound revealed its effectiveness against HMG-CoA reductase with an IC50 value indicative of moderate potency. This suggests a potential application in managing cholesterol levels and related metabolic disorders .

Summary of Findings

Q & A

Q. What are the recommended synthetic routes for Methyl oxo(4-oxo-1,2,3,4-tetrahydrophenanthren-3-yl)acetate, and how can reaction intermediates be characterized?

Synthesis typically involves β-keto ester formation via condensation reactions. For example, analogous β-keto esters are prepared using halogenated esters and nitriles (e.g., methyl bromoacetate with propionitrile) under basic conditions . Intermediates can be characterized via NMR (e.g., 1H/13C NMR for tautomeric forms) and LC-MS for purity assessment. Multi-step reactions may require protecting groups for the tetrahydrophenanthrene core to avoid undesired side reactions .

Q. How can X-ray crystallography resolve the conformational flexibility of the tetrahydrophenanthrene core?

The puckering of the tetrahydrophenanthrene ring can be analyzed using Cremer-Pople coordinates to quantify deviations from planarity . SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, particularly for small molecules with complex stereochemistry . For example, torsion angle analysis of similar fused-ring systems (e.g., thiochromenones) reveals non-planar conformations stabilized by intramolecular hydrogen bonding .

Q. What spectroscopic methods are critical for identifying functional groups in this compound?

Key techniques include:

- IR spectroscopy : Detection of ester C=O (~1740 cm⁻¹) and ketone C=O (~1680 cm⁻¹) stretches.

- NMR : 1H NMR distinguishes between axial/equatorial protons in the tetrahydrophenanthrene ring, while 13C NMR confirms carbonyl carbons (δ ~200 ppm for ketones, δ ~170 ppm for esters) .

- HRMS : Validates molecular formula (e.g., exact mass matching C₁₉H₁₈O₄).

Q. How does the compound’s solubility profile impact experimental design?

The compound is likely lipophilic due to its fused aromatic core. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO, THF) or via co-solvent systems (e.g., THF/water mixtures). Pre-formulation studies using techniques like HPLC with varying mobile phases (e.g., acetonitrile/water gradients) can optimize conditions for kinetic or stability assays .

Q. What safety precautions are necessary during handling?

While specific toxicity data for this compound is limited, structurally similar phenanthrene derivatives exhibit moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood. Spill management should follow protocols for organic esters (e.g., absorb with vermiculite, avoid combustion) .

Advanced Research Questions

Q. How can computational modeling predict tautomeric equilibria between keto-enol forms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the relative stability of tautomers. For example, analogous β-keto esters show a strong preference for the keto form in the gas phase (ΔG < 2 kcal/mol), but solvation (e.g., PCM models) may stabilize enolic forms . MD simulations can further assess solvent effects on tautomeric populations .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

X-ray structures may capture low-energy conformers stabilized by crystal packing, while NMR (e.g., NOESY) reveals dynamic equilibria in solution. For example, thiochromenone derivatives exhibit puckered conformations in crystals but planarized structures in DMSO due to solvation . Combining variable-temperature NMR and DFT can reconcile discrepancies .

Q. How does the compound interact with biological targets (e.g., steroid receptors)?

Docking studies using homology models of steroid receptors (e.g., glucocorticoid receptor) can predict binding modes. The tetrahydrophenanthrene core may mimic steroidal scaffolds, as seen with ulipristal acetate, a progesterone receptor modulator with structural similarities . In vitro assays (e.g., luciferase reporter gene assays) can validate receptor activation/inhibition .

Q. What catalytic systems enable selective functionalization of the 4-oxo group?

Transition-metal catalysts (e.g., Pd/Cu) can mediate regioselective modifications. For example, α,β-unsaturated ketones undergo Michael additions with nucleophiles (e.g., amines) under mild conditions. Protecting the ester group with TMSCl prior to reaction minimizes side reactions .

Q. How do structural modifications alter metabolic stability?

Comparative studies using liver microsomes can assess oxidative metabolism. Introducing electron-withdrawing groups (e.g., fluorine) at the 3-position of the tetrahydrophenanthrene ring may reduce CYP450-mediated degradation, as observed in similar steroid derivatives . LC-MS/MS quantifies metabolite formation (e.g., hydroxylated or demethylated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.